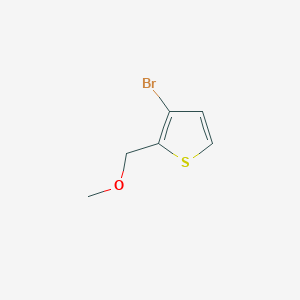

Thiophene, 3-bromo-2-(methoxymethyl)-

Übersicht

Beschreibung

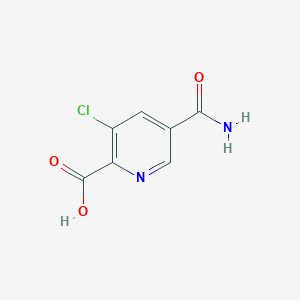

Thiophene, 3-bromo-2-(methoxymethyl)- is a class of heterocyclic compounds that contain sulfur in their ring structure. It is used as a pharmaceutical intermediate . The molecular formula is C6H7BrOS and the molecular weight is 207.09 g/mol .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The InChI code for Thiophene, 3-bromo-2-(methoxymethyl)- is 1S/C6H7BrOS/c1-8-4-6-5 (7)2-3-9-6/h2-3H,4H2,1H3 .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied. The reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene was investigated by analyzing the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

Thiophene, 3-bromo-2-(methoxymethyl)- has a molecular weight of 207.09 .Wissenschaftliche Forschungsanwendungen

Optical Properties and Solid-State Emission Enhancement

Research has demonstrated that the functionalization of thiophene derivatives can significantly affect their optical and photophysical properties. For instance, postfunctionalization of polythiophenes with various substituents, including bromo and methoxy groups, has been shown to tune their optical properties and enhance their solid-state fluorescence. Such modifications can lead to a substantial increase in fluorescence yield in the solid state, indicating potential applications in light-emitting devices and sensors (Li, Vamvounis, & Holdcroft, 2002).

Green Chemistry in Polymer Synthesis

The synthesis of polythiophenes, such as poly(3-hexylthiophene) (P3HT), using environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) highlights the application of green chemistry principles in polymer production. This approach not only aligns with sustainability goals but also improves the reaction rate and efficiency, showcasing the practical benefits of incorporating bio-derived solvents in the synthesis of conductive polymers (Bannock, Xu, Baïssas, Heeney, & Mello, 2016).

Electrochemical Applications and Device Integration

Functionalized thiophenes like 3-bromo-4-methoxythiophene have been successfully polymerized and integrated into devices, such as electrochromic devices. These materials exhibit promising electrochemical properties, including low oxidation potential and high electrochemical reversibility, making them suitable for applications in smart windows and display technologies (Cihaner & Önal, 2007).

Photostabilization of Polymers

New thiophene derivatives have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC), significantly reducing the level of photodegradation. This application is crucial for extending the life and enhancing the durability of PVC products, which are widely used in various industrial and consumer applications (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Molecular Electronics

Thiophene derivatives serve as essential building blocks in the synthesis of molecular wires for electronics, demonstrating their pivotal role in the development of molecular electronics. The efficient synthetic protocols involving thiophene derivatives pave the way for the fabrication of electronic components at the molecular scale, highlighting their potential in future electronic devices (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Wirkmechanismus

Safety and Hazards

The safety information for this compound includes hazard statements such as H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Zukünftige Richtungen

Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .

Eigenschaften

IUPAC Name |

3-bromo-2-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-6-5(7)2-3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLAGORVSFZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734273 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113699-42-6 | |

| Record name | 3-Bromo-2-(methoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

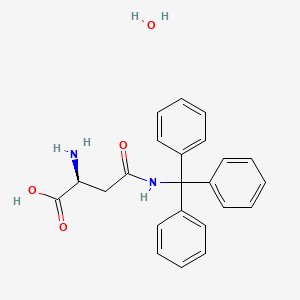

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)